molecular formula C17H18N6O3S B2610312 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide CAS No. 941911-96-2

2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide

Cat. No.: B2610312
CAS No.: 941911-96-2
M. Wt: 386.43
InChI Key: NJHSLKBXCYLQAC-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes a 3-methoxyphenyl group at position 3 and a thioether-linked N,N-dimethyl-3-oxobutanamide moiety at position 6.

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-10(24)14(17(25)22(2)3)27-16-13-15(18-9-19-16)23(21-20-13)11-6-5-7-12(8-11)26-4/h5-9,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHSLKBXCYLQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N(C)C)SC1=NC=NC2=C1N=NN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it is plausible that it interacts with its targets through hydrogen bond accepting and donating characteristics. This allows the compound to make specific interactions with different target receptors, potentially leading to changes in cellular processes.

Pharmacokinetics

Similar compounds have been found to have good lipophilicity, allowing them to diffuse easily into cells. This suggests that this compound may also have good bioavailability.

Result of Action

Compounds with similar structures have shown good antitumor activities, suggesting that this compound may also have potential antitumor effects.

Action Environment

Similar compounds have shown sensitivity towards impact and friction, suggesting that physical factors may influence the action of this compound.

Biological Activity

The compound 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 354.43 g/mol

Structural Features

The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a thioether linkage enhances its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related triazole compounds ranged from 1 to 8 μg/mL against these pathogens .

Anticancer Properties

  • Mechanism of Action : Triazolo-pyrimidine derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For example, compounds with similar structures have demonstrated IC₅₀ values as low as 3.04 μM against multiple cancer cell lines, indicating potent anticancer activity .
  • Case Studies :
    • A study evaluated the anticancer effects of triazolo-pyrimidine derivatives on human cancer cell lines, revealing significant growth inhibition and induction of apoptosis in cells such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to arrest the cell cycle at the G2/M phase was noted as a critical mechanism .

Anti-inflammatory Effects

Emerging research suggests that triazole derivatives can also exhibit anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Type Target Organisms/Cells IC₅₀/MIC Values References
AntimicrobialS. aureus, E. coliMIC: 1–8 μg/mL
AnticancerMCF-7, A549IC₅₀: 3.04–6.52 μM
Anti-inflammatoryHuman macrophagesNot specified

Scientific Research Applications

Structural Overview

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 386.43 g/mol
  • Key Structural Features : The compound features a triazolo-pyrimidine core and a methoxyphenyl group, enhancing its potential interactions with biological targets.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • Research indicates significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related triazole compounds range from 1 to 8 μg/mL against these pathogens.
  • Anticancer Properties :
    • Mechanism of Action : Triazolo-pyrimidine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For instance, compounds with similar structures have demonstrated IC₅₀ values as low as 3.04 μM against multiple cancer cell lines.
    • Case Studies :
      • A study evaluated the anticancer effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), revealing significant growth inhibition and induction of apoptosis.
  • Anti-inflammatory Effects :
    • Emerging research suggests that triazole derivatives may inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli with MIC values of 1–8 μg/mL
AnticancerInduces apoptosis in MCF-7 and A549 cell lines; IC₅₀ values as low as 3.04 μM
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential application in inflammatory diseases

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The triazolopyrimidine core is conserved across all compounds discussed. Key differences arise from substituent groups at positions 3 and 7:

Compound Position 3 Substituent Position 7 Substituent Key Functional Groups
Target Compound 3-Methoxyphenyl Thio-linked N,N-dimethyl-3-oxobutanamide Methoxy, thioether, ketone, amide
9b (from ) Benzyl with methylpropanamine Benzo[d]oxazol-2-ylthio Oxazole, tertiary amine
Vipadenant () 4-Amino-3-methylphenylmethyl Furan-2-yl Amino, methyl, furan
Vicasinabine () 1-Methyl-1H-tetrazol-5-ylmethyl Piperidin-3-ol Tetrazole, hydroxyl, tertiary butyl
BD748899 () Benzyl Benzo[d]oxazole-2-thio Benzyl, oxazole

Structural Implications :

  • Hydrogen Bonding: The 3-oxobutanamide group provides hydrogen bond donors/acceptors absent in BD748899’s oxazole or 9b’s tertiary amine, suggesting divergent binding modes .

Q & A

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : Employ a combination of 1H and 13C NMR spectroscopy to confirm proton and carbon environments, particularly the methoxyphenyl and triazolo-pyrimidine moieties. FTIR can validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Cross-reference spectral data with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities .

Q. What are the critical steps in synthesizing the triazolo[4,5-d]pyrimidine core?

  • Methodological Answer : The core is typically synthesized via cyclocondensation of substituted pyrimidine precursors with hydrazine derivatives. Key steps include:
  • Cyclization under acidic or basic conditions to form the triazole ring.
  • Temperature control (e.g., reflux in ethanol) to avoid side reactions.
  • Purification via vacuum filtration and recrystallization to isolate the product .

Q. How can researchers assess compound purity post-synthesis?

  • Methodological Answer : Use thin-layer chromatography (TLC) with dichloromethane as a mobile phase to monitor reaction progress. Confirm purity via melting point analysis (sharp melting range indicates homogeneity) and HPLC with UV detection (≥95% peak area threshold). Residual solvents can be quantified using gas chromatography (GC) .

Q. What solvents are compatible with this compound for reactivity studies?

  • Methodological Answer : The compound is soluble in dimethyl sulfoxide (DMSO) , ethanol, and dichloromethane. Avoid protic solvents (e.g., water) if the thioether linkage is prone to hydrolysis. Pre-screen solubility via NMR in deuterated solvents (e.g., DMSO-d6) .

Q. What safety precautions are advised during handling?

  • Methodological Answer : Although no specific hazards are reported, standard precautions apply:
  • Use gloves, lab coats, and goggles to prevent skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Store in a dry, cool environment away from oxidizers .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to map reaction pathways and identify transition states. Use reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to predict intermediates and optimize conditions (e.g., solvent, catalyst). Integrate computational data with high-throughput experimentation (HTE) to validate predictions .

Q. What strategies mitigate low yields in thioether bond formation?

  • Methodological Answer :
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency.
  • Temperature modulation : Higher temperatures (80–100°C) may accelerate reaction kinetics but risk decomposition .

Q. How to resolve discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer :
  • Cross-validation : Compare NMR/FTIR data with X-ray crystallography (e.g., single-crystal studies) for structural accuracy.
  • Solvent effects : Simulate NMR chemical shifts using solvent-aware DFT models (e.g., COSMO-RS).
  • Dynamic effects : Account for conformational flexibility via molecular dynamics (MD) simulations .

Q. How does the methoxyphenyl substituent influence electronic properties?

  • Methodological Answer : The electron-donating methoxy group increases electron density on the triazolo-pyrimidine ring, altering redox behavior. Quantify via:
  • Cyclic voltammetry to measure oxidation potentials.
  • UV-Vis spectroscopy to assess π→π* transitions.
  • DFT calculations to map frontier molecular orbitals (HOMO/LUMO) .

Q. How to design experiments for evaluating kinase inhibition potential?

  • Methodological Answer :
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets.
  • In vitro assays : Measure IC50 values via fluorescence-based kinase activity assays (e.g., ADP-Glo™).
  • Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) to identify critical pharmacophores .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

  • Methodological Answer :
  • Batch variability : Characterize compound purity and stereochemistry (e.g., chiral HPLC) to rule out impurities.
  • Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) to reduce variability.
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .

Q. Why do computational predictions of reactivity conflict with experimental results?

  • Methodological Answer :
  • Implicit solvent models : Switch to explicit solvent models in simulations to account for solvation effects.
  • Thermodynamic vs. kinetic control : Re-evaluate reaction pathways using microkinetic modeling.
  • Catalyst decomposition : Monitor catalyst stability via in situ Raman spectroscopy .

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